molecular formula C10H10N4O2S B7774222 4-amino-5-(1,3-benzodioxol-5-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 924861-98-3

4-amino-5-(1,3-benzodioxol-5-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B7774222
CAS No.: 924861-98-3
M. Wt: 250.28 g/mol
InChI Key: POCZFMYWYDZMSI-UHFFFAOYSA-N
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Description

4-amino-5-(1,3-benzodioxol-5-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(1,3-benzodioxol-5-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the triazole derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(1,3-benzodioxol-5-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-5-(1,3-benzodioxol-5-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with enzymes, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(1,3-benzodioxol-5-ylmethyl)-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-(1,3-benzodioxol-5-ylmethyl)-4H-1,2,4-triazole-3-sulfone
  • 4-amino-5-(1,3-benzodioxol-5-ylmethyl)-4H-1,2,4-triazole-3-amine

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiol group, in particular, allows for unique interactions with biological targets, differentiating it from similar compounds.

Properties

IUPAC Name

4-amino-3-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c11-14-9(12-13-10(14)17)4-6-1-2-7-8(3-6)16-5-15-7/h1-3H,4-5,11H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCZFMYWYDZMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3=NNC(=S)N3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001140398
Record name 4-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924861-98-3
Record name 4-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924861-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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